(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

Catalog No.
S1897244
CAS No.
77253-67-9
M.F
C2H3F3O
M. Wt
103.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

CAS Number

77253-67-9

Product Name

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

103.06 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]

Here are some potential applications of (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in scientific research:

  • Isotope Tracing

    Because the deuterium atoms have a different mass than regular hydrogen atoms, (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used as a tracer molecule in scientific experiments. Researchers can track the movement and fate of the molecule within a system by measuring the presence of the deuterium isotope. Source: Isotopic labeling in organic chemistry:

  • Mechanistic Studies

    By using (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in reactions, scientists can gain insights into reaction mechanisms. For example, if a reaction involves breaking a carbon-hydrogen bond, the presence of deuterium can reveal the specific bond that is broken. Source: Kinetic isotope effects in organic chemistry

  • NMR Spectroscopy

    (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different NMR signal than hydrogen, which can help simplify complex spectra and allow researchers to better understand the structure and dynamics of molecules. Source: Nuclear magnetic resonance spectroscopy:

Molecular Structure Analysis

Both TFE and (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol share the same core structure. The molecule consists of a central carbon atom bonded to three fluorine atoms, a CH2OH (methylene glycol) group, and one or two deuterium atoms (depending on the specific labeling).

Key features of the structure include:

  • Strong C-F bonds: The carbon-fluorine bonds are very strong due to the high electronegativity of fluorine. This contributes to the overall stability of the molecule [1].
  • Hydrogen bonding: The hydroxyl group (OH) can participate in hydrogen bonding with other molecules, making TFE a good solvent for polar compounds [1].

The specific location of the deuterium atoms in (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used to study kinetic isotope effects in chemical reactions. When a bond involving hydrogen is broken during a reaction, the presence of deuterium (with a higher mass) can slightly slow down the reaction rate [2].


Chemical Reactions Analysis

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol is likely to participate in similar reactions as TFE. Here are some examples:

  • Acid-base reactions: TFE can act as a weak acid due to the presence of the OH group. It can react with bases to form salts [1].
  • Substitution reactions: The fluorine atoms in TFE can be replaced by other atoms or groups under specific reaction conditions [1].

Physical And Chemical Properties Analysis

  • Melting point: TFE has a melting point of -82.5 °C [1]. (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol might have a slightly higher melting point due to the increased mass of deuterium atoms.
  • Boiling point: TFE has a boiling point of 46.5 °C [1]. (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol might have a slightly higher boiling point due to the presence of deuterium.
  • Solubility: TFE is miscible with water and many organic solvents [1]. (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol is likely to have similar solubility properties.

Data source:

  • PubChem. (n.d.). 2,2,2-Trifluoroethanol.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (86.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

77253-67-9

Wikipedia

(1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

Dates

Modify: 2023-08-16

Explore Compound Types